1-Deoxymannojirimycin

Glycobiology ER quality control Golgi processing

1-Deoxymannojirimycin (DMJ) is the only class I α-mannosidase inhibitor that selectively targets Golgi α-mannosidase I (IC50 20 μM) while completely sparing ER α-mannosidase, enabling clean separation of ER vs. Golgi N-glycan processing. Unlike kifunensine (broader class I/II) or swainsonine (Golgi α-mannosidase II), DMJ traps glycoproteins specifically at Man₈GlcNAc₂. Its ~100-fold lower potency vs. kifunensine allows graded dose-response titrations, avoiding non-physiological artifacts. With a 51-min plasma half-life in rodents, DMJ is ideal for in vivo glycoprotein processing studies.

Molecular Formula C6H13NO4
Molecular Weight 163.17 g/mol
CAS No. 84444-90-6
Cat. No. B1202084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Deoxymannojirimycin
CAS84444-90-6
Synonyms1 Deoxymannojirimycin
1 Deoxynojirimycin
1 Deoxynojirimycin Hydrochloride
1,5-Deoxy-1,5-imino-D-mannitol
1,5-Dideoxy-1,5-imino-D-mannitol
1-Deoxymannojirimycin
1-Deoxynojirimycin
1-Deoxynojirimycin Hydrochloride
Bay n 5595
Moranoline
Molecular FormulaC6H13NO4
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1C(C(C(C(N1)CO)O)O)O.Cl
InChIInChI=1S/C6H13NO4/c8-2-3-5(10)6(11)4(9)1-7-3/h3-11H,1-2H2/t3-,4-,5-,6-/m1/s1
InChIKeyLXBIFEVIBLOUGU-KVTDHHQDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Deoxymannojirimycin Procurement Guide: A Selective Class I α1,2-Mannosidase Inhibitor for Golgi-Mediated N-Linked Glycosylation Studies


1-Deoxymannojirimycin (DMJ, CAS 84444-90-6; also known as 1,5-dideoxy-1,5-imino-D-mannitol) is a synthetic iminosugar alkaloid and structural analog of D-mannose [1]. It functions as a selective, reversible inhibitor of Golgi α-mannosidase I (also termed mannosidase IA/B or class I α1,2-mannosidase) with a reported IC₅₀ of 20 μM [2] and demonstrates specificity for the Golgi isoform over the endoplasmic reticulum (ER) α-mannosidase [3]. By blocking the trimming of α1,2-linked mannose residues, DMJ disrupts the maturation of high-mannose N-linked glycans into complex and hybrid structures [4], thereby serving as a critical tool compound for investigating glycoprotein processing, ER quality control pathways, and glycan-dependent cellular functions.

Why Generic Substitution Fails: Enzyme Isoform Selectivity Distinguishes 1-Deoxymannojirimycin from Broad-Spectrum Mannosidase Inhibitors


Substituting 1-deoxymannojirimycin with other in-class mannosidase inhibitors is scientifically inadvisable due to fundamentally divergent enzyme isoform selectivity profiles, inhibitor potency ranges, and resultant cellular glycan processing outcomes. While DMJ selectively inhibits Golgi α-mannosidase I while sparing ER α-mannosidase [1], alternative compounds exhibit markedly different targeting patterns: kifunensine inhibits both class I and class II α-mannosidases [2], swainsonine primarily targets Golgi α-mannosidase II [3], and N-methyl-1-deoxynojirimycin acts on glucosidases I and II rather than mannosidases [4]. These mechanistic distinctions translate into divergent experimental readouts: DMJ permits ER α-mannosidase-mediated conversion of Man₉GlcNAc₂ to Man₈GlcNAc₂ while blocking subsequent Golgi processing [5], whereas kifunensine or swainsonine produce qualitatively different oligosaccharide accumulation patterns. Consequently, experimental conclusions regarding ER versus Golgi mannosidase contributions cannot be reliably extrapolated across these inhibitors, and procurement decisions must be guided by the specific processing step under investigation rather than broad compound class membership.

1-Deoxymannojirimycin Quantitative Differentiation Evidence: Comparator-Backed Data for Procurement Decisions


Golgi versus ER α-Mannosidase Selectivity: Isoform-Specific Inhibition Defines 1-Deoxymannojirimycin's Utility in Glycoprotein Processing Studies

1-Deoxymannojirimycin exhibits selective inhibition of Golgi α-mannosidase I while demonstrating no inhibitory activity against endoplasmic reticulum (ER) α-mannosidase. In rat liver subcellular fractionation studies, DMJ at low micromolar concentrations (≤20 μM) inhibited Golgi α-mannosidase I activity but failed to inhibit ER α-mannosidase activity present in rough ER detergent extracts [1]. This isoform selectivity was further validated in intact UT-1 cells, where 150 μM DMJ permitted ER α-mannosidase-mediated conversion of Man₉GlcNAc₂ to Man₈GlcNAc₂ while completely blocking subsequent Golgi-mediated trimming [2].

Glycobiology ER quality control Golgi processing N-linked glycosylation

Comparative Inhibitor Potency: Kifunensine Exhibits ~100-Fold Greater Potency Than 1-Deoxymannojirimycin Against α1,2-Mannosidases, Dictating Distinct Experimental Dose Ranges

Direct comparative enzyme inhibition assays reveal a substantial potency differential between 1-deoxymannojirimycin and kifunensine against class I α1,2-mannosidases. Against three distinct α1,2-mannosidase enzymes (MNS1, MNS2, MNS3), kifunensine exhibited IC₅₀ values ranging from 0.30 to 0.47 μM, whereas 1-deoxymannojirimycin demonstrated IC₅₀ values approximately two orders of magnitude higher, ranging from 30 to 40 μM [1]. This ~100-fold potency differential necessitates careful dose selection in experimental design and precludes direct substitution of these compounds without protocol reoptimization.

Enzyme kinetics Mannosidase inhibition IC₅₀ comparison Glycosidase inhibitors

Mechanistic Binding Distinctions: 1-Deoxymannojirimycin and Kifunensine Induce Divergent Saccharide Distortions in Class I and II α-Mannosidase Active Sites

Crystallographic analysis of inhibitor-enzyme complexes demonstrates that 1-deoxymannojirimycin and kifunensine bind to class I and II α-mannosidases with fundamentally different saccharide ring distortion patterns, reflecting the divergent catalytic mechanisms of inverting versus retaining glycosidases [1]. Specifically, DMJ and kifunensine produce distinct conformational restraints on the bound mannose analog within the active site, with each inhibitor stabilizing a different transition state-like geometry [2]. These structural differences have been validated through co-crystal structures with Drosophila melanogaster Golgi α-mannosidase II (PDB: 1PS3), which contains bound DMJ, kifunensine, and swainsonine in independent complexes [3].

Structural biology Enzyme mechanism Crystallography Catalytic mechanism

Comparative In Vivo Pharmacokinetics: 1-Deoxymannojirimycin Exhibits Slower Renal Clearance and Reduced Biliary Excretion Relative to N-Methyl-1-Deoxynojirimycin

Head-to-head pharmacokinetic studies in rats following intravenous administration reveal distinct elimination profiles between 1-deoxymannojirimycin and the structurally related glucosidase inhibitor N-methyl-1-deoxynojirimycin (MedNM). DMJ exhibited a terminal plasma half-life (t₁/₂) of 51 minutes compared to 32 minutes for MedNM [1]. At 120 minutes post-dose, urinary recovery of unchanged DMJ was 52% of the administered dose, versus 80% for MedNM, indicating slower renal elimination of DMJ [2]. Biliary excretion was quantitatively minor for both compounds but notably higher for DMJ (4.9% of dose) compared to MedNM (0.2% of dose) [3].

Pharmacokinetics In vivo disposition Renal clearance Drug metabolism

Differential Cellular Phenotypic Outcomes: 1-Deoxymannojirimycin Does Not Inhibit Myoblast Fusion, Unlike the Glucosidase Inhibitor N-Methyl-1-Deoxynojirimycin

In a direct comparative study using rat L6 myoblasts, the glucosidase inhibitor N-methyl-1-deoxynojirimycin (MDJN) profoundly inhibited myoblast fusion into multinucleated myotubes, whereas the mannosidase inhibitor 1-deoxymannojirimycin (ManDJN) had relatively little effect on fusion, despite both compounds effectively preventing the formation of N-linked complex oligosaccharides [1]. This functional divergence occurred because MDJN treatment resulted in the accumulation of glucosylated high-mannose oligosaccharides (Glc₃Man₇₋₈GlcNAc₂) at the cell surface, while DMJ treatment produced non-glucosylated high-mannose structures (Man₇₋₉GlcNAc₂) [2].

Cell biology Myogenesis Glycoprotein function Cell fusion

Hepatobiliary Disposition Comparison: 1-Deoxymannojirimycin Reaches Hepatic Equilibrium More Slowly and Undergoes Minor Biodegradation Distinct from N-Methyl-1-Deoxynojirimycin

Isolated perfused rat liver studies comparing 1-deoxymannojirimycin (dMM) with N-methyl-1-deoxynojirimycin (MedNM) revealed distinct hepatic disposition kinetics and metabolic stability profiles. dMM reached hepatic concentrations that approximated medium concentrations after 90 minutes of perfusion, whereas MedNM achieved equilibrium more rapidly at 30 minutes [1]. Within a 2-hour perfusion period, biliary excretion was 2.9% of the administered dose for dMM compared to 0.5% for MedNM, representing a nearly 6-fold difference in hepatobiliary elimination [2]. Furthermore, MedNM underwent no detectable metabolism, while dMM exhibited evidence of minor biodegradation, indicating differential metabolic susceptibility [3].

Hepatic metabolism Liver perfusion Subcellular distribution Biliary excretion

1-Deoxymannojirimycin Optimal Application Scenarios: Evidence-Backed Use Cases for Procurement Planning


Dissecting ER versus Golgi α-Mannosidase Contributions to Glycoprotein Maturation

1-Deoxymannojirimycin is optimally deployed in studies requiring the functional separation of endoplasmic reticulum (ER) α-mannosidase activity from Golgi α-mannosidase I activity. As demonstrated by Bischoff et al., DMJ selectively inhibits Golgi α-mannosidase I at low micromolar concentrations while completely sparing ER α-mannosidase [1]. This property enables researchers to attribute specific oligosaccharide trimming steps to the correct subcellular compartment: Man₉GlcNAc₂ to Man₈GlcNAc₂ conversion proceeds via the DMJ-resistant ER enzyme, whereas subsequent trimming to Man₆₋₇GlcNAc₂ species requires DMJ-sensitive Golgi enzymes [2]. Procurement of DMJ for this application is specifically indicated when the experimental objective is to trap glycoproteins at the Man₈GlcNAc₂ processing intermediate, a state that kifunensine or swainsonine cannot selectively achieve due to their broader or distinct isoform inhibition profiles.

Titratable Mannosidase Inhibition for Dose-Response Studies of N-Linked Glycan Processing

The ~100-fold lower potency of 1-deoxymannojirimycin relative to kifunensine (IC₅₀ values of 30–40 μM versus 0.30–0.47 μM, respectively [1]) renders DMJ particularly suitable for experiments requiring graded or partial inhibition of Golgi α-mannosidase I. Researchers can titrate DMJ across a concentration range of 20–500 μM to produce incremental changes in complex glycan formation, enabling dose-response analyses that would be technically challenging with the sub-micromolar potency of kifunensine. This application scenario is especially relevant for studies investigating glycan-dependent receptor trafficking, where complete mannosidase inhibition may produce non-physiological artifacts, whereas partial inhibition with DMJ may better model endogenous regulatory conditions.

Investigating Mannose Residue-Dependent Cellular Functions Without Interfering with Glucosidase-Dependent Processes

The comparative myoblast fusion study by Holland and Herscovics demonstrates that 1-deoxymannojirimycin treatment does not inhibit L6 myoblast fusion, whereas the glucosidase inhibitor N-methyl-1-deoxynojirimycin profoundly suppresses fusion [1]. This functional divergence establishes DMJ as the appropriate tool for studies that require selective interrogation of mannose trimming-dependent cellular processes without confounding effects from glucose residue retention. Procurement of DMJ is therefore indicated for experiments where the research question specifically concerns α1,2-mannosidase inhibition rather than glucosidase inhibition, and where phenotypic outcomes attributed to mannose trimming must be cleanly distinguished from those arising from impaired glucose removal.

In Vivo Glycoprotein Processing Studies Requiring Defined Pharmacokinetic Parameters

For researchers planning in vivo rodent studies of glycoprotein processing inhibition, 1-deoxymannojirimycin offers a well-characterized pharmacokinetic profile that supports rational experimental design. With a terminal plasma half-life of 51 minutes, 52% urinary recovery of unchanged drug at 2 hours, and minimal biliary excretion (4.9% of dose) [1], DMJ's elimination kinetics enable predictable systemic exposure duration. This contrasts with N-methyl-1-deoxynojirimycin's shorter 32-minute half-life and more rapid renal clearance (80% urinary recovery) [2]. Investigators requiring sustained mannosidase inhibition over several hours in rodent models should consider DMJ's pharmacokinetic parameters when designing dosing intervals, while those requiring glucosidase inhibition with more rapid clearance may find alternative compounds better suited to their experimental timeline.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Deoxymannojirimycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.